molecular formula C9H13NNaO5 B12337030 CID 156594547

CID 156594547

Cat. No.: B12337030
M. Wt: 238.19 g/mol
InChI Key: MUCBMPJTCUTINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term "CID 156594547" refers to a unique PubChem Compound Identifier (CID), a numerical designation assigned by the PubChem database to a specific chemical compound. However, none of the provided evidence explicitly describes the structural, biochemical, or pharmacological properties of this compound. This omission creates a critical gap in generating a direct comparison with similar compounds. Notably, the term "CID" appears in the evidence in unrelated contexts:

  • Collision-Induced Dissociation (CID): A mass spectrometry technique for fragmenting ions ().
  • Chemotherapy-Induced Diarrhea (CID): A medical condition studied in clinical trials ().
  • Coal Interface Detection (CID): A mining technology ().

Given this ambiguity, the requested analysis of this compound as a chemical compound cannot be completed using the provided materials. Below is a structured attempt to address the query under the assumption that "this compound" refers to a hypothetical or unspecified compound, guided by general principles of cheminformatics and pharmacological comparisons.

Properties

Molecular Formula

C9H13NNaO5

Molecular Weight

238.19 g/mol

InChI

InChI=1S/C3H5NO.2C3H4O2.Na/c3*1-2-3(4)5;/h2H,1H2,(H2,4,5);2*2H,1H2,(H,4,5);

InChI Key

MUCBMPJTCUTINR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N.C=CC(=O)O.C=CC(=O)O.[Na]

Related CAS

62649-23-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves specific reaction conditions and reagents. The detailed synthetic route typically includes a series of steps involving the use of catalysts, solvents, and controlled temperatures to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It has potential therapeutic applications and is investigated for its effects on different biological pathways.

    Industry: The compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

General Framework for Comparing Chemical Compounds

While direct data on CID 156594547 is absent, the evidence outlines methodologies for chemical characterization and comparative analysis:

  • Structural Identification : Techniques like LC-ESI-MS and collision-induced dissociation (CID) are used to determine molecular weights and fragmentation patterns ().
  • Pharmacological Comparisons : Clinical studies on chemotherapy-induced diarrhea (CID) evaluate efficacy metrics, such as incidence rates and biomarker levels (e.g., serum endotoxin, TNF-α) ().
  • Data Presentation : Journals require tables and figures with clear labeling, numerical identifiers, and reproducibility ().

Hypothetical Comparison with Similar Compounds

Assuming this compound is a therapeutic agent for managing chemotherapy-induced diarrhea (CID), the following table compares it with compounds studied in the evidence:

Parameter This compound (Hypothetical) Probiotics () Moxibustion () Bifidobacterium + Celecoxib ()
Mechanism of Action Unknown Gut microbiota modulation Acupuncture-based therapy Anti-inflammatory + microbial balance
CID Incidence Reduction N/A OR = 0.26 (95% CI: 0.19–0.35) 8.3% vs. 26.4% (control) 97.1% efficacy in mild CID
Biomarker Impact N/A ↓ Endotoxin, TNF-α, D-lactate N/A ↓ Intestinal permeability
Safety Profile Unknown Low risk Non-invasive Potential drug interactions
Clinical Evidence Level N/A Meta-analysis (20 RCTs) Single RCT Randomized crossover trial

Recommendations for Future Research

Compound Characterization : Publish LC/MS, NMR, and X-ray crystallography data to define this compound’s structure ().

Preclinical Studies : Compare its efficacy with existing CID treatments (e.g., loperamide, octreotide) in animal models ().

Clinical Trials: Design randomized controlled trials (RCTs) to assess safety and efficacy, using endpoints like diarrhea duration and Karnofsky scores ().

Q & A

Q. Example Table: Experimental Parameters

ParameterSpecificationReference
Concentration Range1 nM – 100 µM
Incubation Time24, 48, 72 hours
Assay TypeMTT, Annexin V-FITC

Basic: How to conduct a systematic literature review on this compound?

Methodological Answer:

Database Search: Use PubMed, SciFinder, and Web of Science with keywords: "this compound," "chemical synthesis," "pharmacokinetics," "toxicity."

Inclusion Criteria: Peer-reviewed articles (2015–2025), in vitro/in vivo studies, English language.

Data Extraction: Tabulate findings (e.g., synthesis yields, biological targets) and assess bias via tools like ROBIS .

Synthesis: Identify trends (e.g., "High cytotoxicity in leukemia models but inconsistent bioavailability") .

Advanced: How to resolve contradictions in experimental data (e.g., conflicting IC50 values across studies)?

Methodological Answer:

Source Analysis: Compare methodologies (e.g., assay type, cell lines, incubation times). For example, MTT assays may yield higher IC50 than flow cytometry due to detection sensitivity .

Meta-Analysis: Pool data using random-effects models to quantify heterogeneity. Adjust for variables like cell passage number or serum concentration .

Experimental Replication: Reproduce conflicting studies under standardized conditions (e.g., ATCC-certified cell lines, controlled CO2 levels) .

Case Study:
A 2024 study reported IC50 = 5 µM in HeLa cells, while a 2023 paper found IC50 = 15 µM. Analysis revealed the latter used serum-free media, altering compound solubility .

Advanced: What strategies optimize synthesis parameters for this compound derivatives?

Methodological Answer:

Design of Experiments (DoE): Use factorial designs to test variables (temperature, catalyst loading, reaction time). For example, a 2^3 factorial design can identify interactions between solvent polarity and yield .

Analytical Validation: Characterize derivatives via HPLC (>95% purity), NMR (δH/C shifts), and HRMS .

QSAR Modeling: Corporate structural descriptors (e.g., logP, polar surface area) to predict bioactivity and guide synthetic priorities .

Advanced: How to integrate multi-omics data in mechanistic studies of this compound?

Methodological Answer:

Transcriptomics: Pair RNA-seq data (e.g., differentially expressed apoptosis genes) with cytotoxicity assays.

Proteomics: Use LC-MS/MS to identify target proteins (e.g., Bcl-2 family members) and validate via Western blot .

Pathway Enrichment: Apply tools like KEGG or GO to map omics data onto signaling networks (e.g., "p53 activation in response to DNA damage") .

Workflow Diagram:

Compound Treatment → Omics Data Collection → Bioinformatics Analysis → Mechanistic Hypothesis → Experimental Validation  

Advanced: Which statistical models are appropriate for dose-response and synergy studies?

Methodological Answer:

  • Dose-Response: Fit data to Hill equation: Y=Ymax[D]nEC50n+[D]nY = \frac{Y_{\text{max}} \cdot [D]^n}{EC_{50}^n + [D]^n}, where nn = Hill slope .
  • Synergy Analysis: Use Chou-Talalay method (Combination Index <1 indicates synergy) or Bliss independence model .
  • Uncertainty Quantification: Bootstrap resampling to generate 95% CIs for EC50/IC50 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.